molecular formula C10H20N2O4 B4878761 N,N'-bis(2-methoxyethyl)succinamide

N,N'-bis(2-methoxyethyl)succinamide

Cat. No. B4878761
M. Wt: 232.28 g/mol
InChI Key: BLVRBHYWRQJDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-methoxyethyl)succinamide, also known as BESA, is a chemical compound that has gained significant attention in the field of scientific research. It is a water-soluble and stable compound that has been widely used in various applications due to its unique properties.

Mechanism of Action

The mechanism of action of N,N'-bis(2-methoxyethyl)succinamide involves the formation of stable complexes with metal ions. These complexes can then be used in various applications such as catalysis and electrochemistry. N,N'-bis(2-methoxyethyl)succinamide can also act as a chelating agent, which means it can bind to metal ions and prevent them from reacting with other molecules.
Biochemical and Physiological Effects:
N,N'-bis(2-methoxyethyl)succinamide has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been shown to have antioxidant properties, which means it can help protect cells from oxidative damage. N,N'-bis(2-methoxyethyl)succinamide has also been shown to have anti-inflammatory properties, which means it can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N,N'-bis(2-methoxyethyl)succinamide has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It also forms stable complexes with metal ions, which makes it useful in various applications. However, N,N'-bis(2-methoxyethyl)succinamide has some limitations as well. It is relatively expensive compared to other ligands, and it may not be suitable for some applications due to its specific properties.

Future Directions

There are several future directions for the use of N,N'-bis(2-methoxyethyl)succinamide in scientific research. One area of interest is the use of N,N'-bis(2-methoxyethyl)succinamide in the synthesis of metal-organic frameworks for gas storage and separation. Another area of interest is the use of N,N'-bis(2-methoxyethyl)succinamide as a chelating agent in the treatment of heavy metal poisoning. Additionally, N,N'-bis(2-methoxyethyl)succinamide may have potential applications in the field of nanotechnology, where it can be used to synthesize metal nanoparticles with specific properties.
Conclusion:
In conclusion, N,N'-bis(2-methoxyethyl)succinamide is a chemical compound that has gained significant attention in the field of scientific research. It has several unique properties that make it useful in various applications such as catalysis, electrochemistry, and analytical chemistry. N,N'-bis(2-methoxyethyl)succinamide has low toxicity and has been shown to have antioxidant and anti-inflammatory properties. While it has some limitations, there are several future directions for the use of N,N'-bis(2-methoxyethyl)succinamide in scientific research.

Scientific Research Applications

N,N'-bis(2-methoxyethyl)succinamide has been extensively used in scientific research due to its ability to form stable complexes with metal ions such as copper, cobalt, and nickel. These complexes have been used in various applications such as catalysis, electrochemistry, and analytical chemistry. N,N'-bis(2-methoxyethyl)succinamide has also been used as a ligand in the synthesis of coordination polymers and metal-organic frameworks.

properties

IUPAC Name

N,N'-bis(2-methoxyethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-15-7-5-11-9(13)3-4-10(14)12-6-8-16-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVRBHYWRQJDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-methoxyethyl)butanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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